molecular formula C12H15N5OS B1426655 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306739-50-3

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No. B1426655
M. Wt: 277.35 g/mol
InChI Key: DBVVZRZNTLIBCJ-UHFFFAOYSA-N
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Description

“2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” is a chemical compound with the molecular formula C12H15N5OS . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone . The alkylation was performed in alkaline conditions using 2-bromo-1-phenylethanone .


Molecular Structure Analysis

The molecular structure of “2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” includes a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a methyl group and a phenyl group attached to the triazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” are not available in the retrieved data, triazole derivatives are known to participate in a variety of chemical reactions. For example, they can undergo S-alkylation in alkaline conditions .


Physical And Chemical Properties Analysis

The molecular weight of “2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” is 306.38700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

Cancer Cell Migration and Growth Inhibition

  • Application : This compound and its derivatives have been studied for their effects on inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer cell lines. Certain hydrazone derivatives showed significant cytotoxicity against these cancer cells, suggesting potential applications in cancer treatment (Šermukšnytė et al., 2022).

Antioxidant Properties

  • Application : The compound has demonstrated notable antioxidant abilities, as evidenced by a study where a derivative of this compound showed 1.5 times higher antioxidant capacity than the standard butylated hydroxytoluene. This suggests its potential use in oxidative stress-related conditions (Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Activities

  • Application : Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. The results indicate that these compounds exhibit good to moderate activity against a range of microbial strains, suggesting their potential as antimicrobial agents (Bayrak et al., 2009).

Anti-Lipase and Anti-α-Glucosidase Activities

  • Application : Some derivatives of this compound have been investigated for their inhibitory effects on lipase and α-glucosidase enzymes. These activities are particularly relevant in the context of treating conditions like obesity and diabetes (Bekircan et al., 2015).

Physico-Chemical Properties and Derivatives Synthesis

  • Application : The synthesis and study of physico-chemical properties of various derivatives of this compound have been conducted. These studies are crucial for understanding the compound's potential applications and behavior in different environments (Safonov, 2018).

Potential in Treating Inflammatory Conditions

  • Application : Certain derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing significant results. This indicates potential applications in treating inflammation and pain-related conditions (Hunashal et al., 2014).

Future Directions

The future directions for research on “2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” and similar compounds could include further exploration of their pharmacological activities. Given the wide range of activities exhibited by 1,2,4-triazole derivatives, these compounds could be potential scaffolds for the synthesis of novel drugs . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-4-3-5-9(6-8)11-15-16-12(17(11)2)19-7-10(18)14-13/h3-6H,7,13H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVVZRZNTLIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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